molecular formula C8H8ClN5O B11882998 2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide

2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide

Cat. No.: B11882998
M. Wt: 225.63 g/mol
InChI Key: RJAYRFOTBRTXSF-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its chloro and N-methylacetamide groups contribute to its potency as a CDK inhibitor and its cytotoxic activity against cancer cells .

Properties

Molecular Formula

C8H8ClN5O

Molecular Weight

225.63 g/mol

IUPAC Name

2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H8ClN5O/c1-10-6(15)3-14-8-5(2-13-14)7(9)11-4-12-8/h2,4H,3H2,1H3,(H,10,15)

InChI Key

RJAYRFOTBRTXSF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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